Trans-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3,7-dihydroxychroman-4-one
Overview
Description
Trans-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3,7-dihydroxychroman-4-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a chromanone core with hydroxyl groups at positions 3 and 7, and a benzodioxane moiety attached at position 2. Its distinct structure makes it a subject of interest in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trans-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3,7-dihydroxychroman-4-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate phenolic compounds with chromanone derivatives under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to optimize the reaction conditions. The use of high-purity reagents and advanced purification methods, such as chromatography, ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
Trans-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3,7-dihydroxychroman-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
Scientific Research Applications
Trans-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3,7-dihydroxychroman-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and as a component in various chemical processes
Mechanism of Action
The mechanism of action of Trans-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3,7-dihydroxychroman-4-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, the compound may interact with enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Trans-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3,7-dihydroxychroman-4-one:
Chroman-4-one Derivatives: Include various substituted chromanones with different biological activities.
Benzodioxane Derivatives: Compounds with similar benzodioxane moieties but different core structures.
Uniqueness
The uniqueness of this compound lies in its combined chromanone and benzodioxane structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
Trans-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3,7-dihydroxychroman-4-one is a complex organic compound notable for its unique structure and potential biological activities. Its chemical formula is with a molecular weight of 314.29 g/mol. The compound features a chromanone core with hydroxyl groups at positions 3 and 7, and a benzodioxane moiety at position 2. This distinct structure has garnered attention in medicinal chemistry for its potential therapeutic applications.
Antioxidant Activity
One of the primary biological activities attributed to this compound is its antioxidant capacity . The hydroxyl groups in the structure are crucial for scavenging free radicals, which reduces oxidative stress in biological systems. This property is particularly significant as oxidative stress is implicated in various diseases, including cancer and neurodegenerative disorders.
Anti-inflammatory Effects
Research indicates that this compound may also exhibit anti-inflammatory properties . The compound interacts with specific enzymes and receptors involved in inflammatory pathways. For instance, it has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.
Anticancer Potential
Several studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that it can induce apoptosis in various cancer cell lines. For example, a study reported that derivatives of similar chromanone structures exhibited significant cytotoxicity against human cancer cells, suggesting that this compound might share similar mechanisms of action.
The mechanism of action involves the interaction of the compound with molecular targets that modulate cellular signaling pathways related to oxidative stress and inflammation. The antioxidant activity helps protect cells from damage while the anti-inflammatory effects may reduce tissue injury associated with chronic inflammation.
Case Studies
- Antioxidant Evaluation : In a study measuring the antioxidant activity using DPPH radical scavenging assays, this compound demonstrated an IC50 value indicative of strong radical scavenging ability compared to standard antioxidants like ascorbic acid.
- Anti-inflammatory Assays : A study evaluated the compound's effect on COX enzymes using enzyme inhibition assays. Results showed a significant reduction in COX-2 activity at concentrations as low as 10 µM.
- Cytotoxicity Tests : In vitro tests against various cancer cell lines revealed that the compound inhibited cell proliferation with IC50 values ranging from 5 to 15 µM across different cell types.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
(2S,3S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,7-dihydroxy-2,3-dihydrochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6/c18-10-2-3-11-13(8-10)23-17(16(20)15(11)19)9-1-4-12-14(7-9)22-6-5-21-12/h1-4,7-8,16-18,20H,5-6H2/t16-,17+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDQKWLRSIIJEI-SJORKVTESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3C(C(=O)C4=C(O3)C=C(C=C4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)[C@H]3[C@@H](C(=O)C4=C(O3)C=C(C=C4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901000878 | |
Record name | 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3,7-dihydroxy-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901000878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79986-03-1 | |
Record name | 3,7-Dihydroxy-2-(1,4-benzodioxan-6-yl)chroman-4-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079986031 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3,7-dihydroxy-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901000878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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